N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Position 3 is substituted with a benzamide moiety linked via an ethyl chain, which may influence solubility and metabolic stability. The dimethylbenzyl group introduces steric bulk and electron-donating effects, while the thioether bridge could modulate redox properties or intermolecular interactions .
Properties
IUPAC Name |
N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-8-9-17(2)19(14-16)15-30-22-11-10-20-25-26-21(28(20)27-22)12-13-24-23(29)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODNBFUSYXWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through Friedel-Crafts alkylation reactions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced functional groups such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Core Flexibility : The [1,2,4]triazolo[4,3-b]pyridazine core is shared with L838417 and TPA023 (), which are GABAA receptor modulators. Substituents at position 6 and 3 dictate selectivity; e.g., L838417’s tert-butyl and difluorophenyl groups confer α2/α3-subtype selectivity for anxiolytic effects, whereas the target compound’s dimethylbenzylthio group may favor alternate targets .
- Thioether vs. Oxygen Ethers: The thioether in the target compound (vs.
- Benzamide Linkage : The ethyl-linked benzamide in the target compound contrasts with triazolylmethoxy groups in compounds, suggesting divergent binding modes (e.g., hydrogen bonding vs. hydrophobic interactions) .
Pharmacological and Cytotoxic Profiles
Key Comparisons :
- Anticancer Potential: The dimethylbenzylthio group in the target compound may confer cytotoxicity similar to ’s Compound 24, which showed moderate activity against Hep cells. However, substituents like the benzamide chain could reduce potency compared to adriamycin .
- Receptor Selectivity : Unlike L838417 and TPA023 (GABAA modulators), the target compound’s benzamide and thioether groups suggest divergent targets, possibly kinase or protease inhibition, as seen in ’s isoxazole derivatives .
Q & A
Basic: What are the key synthetic steps for this compound, and how are critical reaction parameters optimized?
The synthesis involves multi-step protocols, typically starting with the formation of the triazolopyridazine core followed by thioether linkage and benzamide coupling. Critical parameters include:
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during thioether formation, while dichloromethane is used for amide coupling .
- Catalysts : Lewis acids like ZnCl₂ may accelerate triazole ring closure .
Methodological optimization : Reaction progress is monitored via TLC, with HPLC used to isolate intermediates (≥95% purity). Yield improvements (15–20%) are achieved by adjusting stoichiometric ratios (e.g., 1.2:1 for thiol:halide precursors) .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazole-pyridazine fusion and benzamide substitution patterns. Aromatic protons in the 7.2–8.5 ppm range validate the 2,5-dimethylbenzyl moiety .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 434.47 for C₂₁H₁₈N₆O₃S) and detects isotopic patterns for sulfur .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and resolve diastereomers, if present .
Advanced: How can researchers resolve discrepancies in reported bioactivity across studies?
Contradictions in IC₅₀ values (e.g., anticancer activity ranging from 0.5–10 µM) may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hrs) to reduce variability .
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) alter target affinity. Compare bioactivity of analogs using SAR models .
- Data normalization : Use positive controls (e.g., doxorubicin) and statistical tools (ANOVA with Tukey post-hoc tests) to validate significance .
Advanced: What computational strategies predict target interactions and binding modes?
- Docking simulations : AutoDock Vina or Schrödinger Suite model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2). The triazole ring shows π-π stacking with Phe residues in kinase active sites .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Key hydrogen bonds (e.g., benzamide carbonyl with Arg125) are identified .
- ADMET prediction : SwissADME evaluates logP (∼3.2) and BBB permeability, guiding lead optimization .
Advanced: How to design stability studies under varying physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. HPLC tracks degradation products (e.g., hydrolysis of the thioether bond at pH < 3) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C). Store lyophilized samples at −20°C to prevent dimerization .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax 270 nm) under accelerated light exposure (ICH Q1B guidelines) .
Advanced: What strategies improve selectivity in biological assays?
- Functional group masking : Introduce prodrug moieties (e.g., acetylated amines) to reduce off-target binding. Hydrolysis in vivo regenerates the active form .
- Selective fluorination : Replace methyl groups with CF₃ to enhance hydrophobic interactions with target pockets (e.g., ATP-binding sites) .
- Competitive binding assays : Use radiolabeled ligands (³H or ¹⁴C) to quantify displacement in receptor-rich tissues .
Advanced: What methodologies assess environmental impact and biodegradation pathways?
- Fate studies : Use OECD 307 guidelines to evaluate soil/water partitioning (logKow ∼3.5) and hydrolysis half-life (>30 days) .
- Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays identify ecological risks .
- Metabolite profiling : LC-QTOF-MS identifies transformation products (e.g., sulfoxide derivatives) in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
